tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-6-12(4-5-12)8-13-7-9/h9,13H,4-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCOYYPWOPUQOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(CC2)CNC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823787-48-9 | |
| Record name | tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct . The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Primary or secondary amines.
Substitution: Substituted carbamates or amides.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : Tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate serves as a versatile building block in organic synthesis, facilitating the construction of complex molecules and pharmaceuticals. Its spirocyclic structure provides unique reactivity that can be exploited in multi-step synthesis pathways.
-
Biology
- Enzyme Inhibitors and Receptor Ligands : The compound is utilized in biological studies to explore its role as an enzyme inhibitor or receptor ligand. Its structural characteristics allow it to interact selectively with biological targets, making it valuable in pharmacological research.
-
Medicine
- Drug Development : Research indicates that this compound has potential as a drug candidate for various therapeutic areas, particularly in neurology and oncology. Its ability to modulate specific molecular targets can lead to the development of new treatments for conditions such as neuropathic pain and cancer.
-
Industry
- Agrochemicals and Specialty Chemicals : The compound finds applications in the development of agrochemicals, where its properties can enhance the efficacy of pesticides or herbicides. Additionally, it is used in producing specialty chemicals that require specific structural features for performance.
Case Study 1: TRPM8 Antagonism
A study highlighted the role of azaspiro derivatives, including this compound, as antagonists of the TRPM8 receptor, which is implicated in pain sensation modulation. In models of cold allodynia induced by oxaliplatin, these compounds demonstrated dose-dependent inhibition of nociceptive responses, suggesting their potential use in treating neuropathic pain conditions .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of this compound involved using potassium carbonate as a base in dimethylformamide at elevated temperatures. The resultant compound was characterized through various spectroscopic techniques, confirming its structural integrity and purity .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Chemistry | Building block for complex organic synthesis |
| Biology | Study of enzyme inhibitors and receptor ligands |
| Medicine | Potential drug candidate for neurological and oncological applications |
| Industry | Development of agrochemicals and specialty chemicals |
Mechanism of Action
The mechanism of action of tert-butyl N-(5-azaspiro[2.5]octan-7-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The spirocyclic structure provides rigidity and specificity, allowing for selective binding to the target sites .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Spiro Ring Systems
Spiro Ring Size and Heteroatom Content
5-azaspiro[2.5]octane derivatives :
- Example : tert-Butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate (target compound).
- Key Features : A 5-membered nitrogen-containing ring fused to a 3-membered carbocyclic ring (spiro[2.5]octane). This system balances moderate ring strain with conformational stability.
5-azaspiro[2.4]heptane derivatives :
- 5-oxa-2-azaspiro[3.4]octane derivatives: Example: tert-Butyl N-(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate (CAS: 2306262-58-6) .
Substituted Derivatives
Functionalized spiro[2.5]octanes :
- Diazaspiro systems: Example: tert-Butyl (S)-7-(5-phenylpent-1-en-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (3s) .
Table 1: Key Properties of Selected Compounds
*Inferred from structural analogs; †Molecular weight range from related compounds (e.g., : 212.29; : 226.32).
Table 2: Physicochemical Data
Biological Activity
tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate (CAS Number: 1823787-48-9) is a synthetic compound that belongs to the class of carbamates and is characterized by its spirocyclic structure. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The molecular formula of this compound is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. The structure features a tert-butyl group attached to a carbamate moiety linked to a 5-azaspiro[2.5]octane scaffold.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂ |
| Molecular Weight | 226.32 g/mol |
| CAS Number | 1823787-48-9 |
| Density | N/A |
| Boiling Point | N/A |
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential as an antimicrobial agent, neuroprotective compound, and its interaction with various biological pathways.
Antimicrobial Activity
Research indicates that compounds with spirocyclic structures often exhibit significant antimicrobial properties. A study demonstrated that derivatives of spiro compounds could inhibit bacterial growth effectively. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known active compounds suggests potential activity against various pathogens.
Neuroprotective Effects
The neuroprotective properties of carbamate derivatives are well-documented, particularly their ability to activate the Keap1/Nrf2 pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. Electrophilic compounds like tert-butyl hydroquinone (TBHQ) have shown similar protective effects by inducing phase II detoxifying enzymes that mitigate neuronal damage.
Case Studies and Research Findings
- Neuroprotection Studies : In vitro studies have shown that compounds activating the Nrf2 pathway can significantly reduce neuronal cell death in models of neurodegeneration. For instance, TBHQ's ability to bind cysteine residues on proteins suggests that similar mechanisms may be applicable to this compound.
- Antimicrobial Synergy : A study indicated that certain spirocyclic compounds exhibited synergistic effects when combined with other antimicrobial agents, enhancing their efficacy against resistant strains of bacteria.
- Toxicological Assessments : Safety evaluations are crucial for any new compound. Preliminary assessments suggest that while some carbamate derivatives show low toxicity profiles, further studies are needed to ascertain the safety and potential side effects of this compound.
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate, and how do reaction conditions influence yield?
The compound can be synthesized via iridium-catalyzed amination under standard conditions (e.g., 70°C in DMF), achieving high yields (~98%) . Multi-step protocols involving tert-butyl carbamate protection and spirocyclic intermediate formation are critical. Key steps include allyl acetate coupling and silica gel column chromatography for purification (hexane:ethyl acetate gradients). Solvent polarity and temperature must be optimized to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing tert-butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate?
- 1H/13C NMR : Assign spirocyclic proton environments and carbamate carbonyl signals (e.g., δ ~155 ppm for C=O) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ ion) .
- HPLC with chiral columns : Determine enantiomeric excess (e.g., 95% ee achieved via chiral resolution) .
- FTIR : Identify N-H stretching (~3350 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .
Q. How does the compound’s stability vary under different storage and reaction conditions?
The carbamate group is sensitive to strong acids/bases and oxidizing agents. Store at room temperature in inert, dry environments to prevent hydrolysis . Stability tests in solvents (e.g., DMF, THF) should monitor decomposition via TLC or NMR over 24–72 hours .
Advanced Research Questions
Q. How can factorial design principles optimize reaction parameters for this compound synthesis?
Use a 2^k factorial design to test variables: catalyst loading (0.5–2 mol%), temperature (60–80°C), and solvent polarity (DMF vs. THF). Response surface methodology (RSM) identifies interactions between factors, maximizing yield while minimizing byproducts . Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics and heat transfer .
Q. How to resolve contradictions in spectroscopic data for spirocyclic intermediates?
Cross-validate with:
Q. What role does the spirocyclic structure play in modulating biological activity or enantioselectivity?
The spirocyclic scaffold enhances rigidity, improving binding affinity to biological targets (e.g., enzymes or receptors). Enantioselectivity arises from steric hindrance in the azaspiro ring, which directs chiral catalyst interactions during synthesis . Molecular docking studies can predict binding modes to targets like proteases .
Q. How can computational methods accelerate reaction design for derivatives of this compound?
- Quantum chemical calculations (DFT) : Map reaction pathways and transition states for amination or hydrolysis .
- Machine learning (ML) : Train models on existing spirocyclic carbamate datasets to predict optimal catalysts or solvents .
- Automated workflow platforms : Integrate virtual screening with robotic synthesis for high-throughput derivative generation .
Q. What strategies mitigate instability during large-scale synthesis or biological assays?
- Inert atmosphere (N2/Ar) : Prevent oxidation during purification .
- Lyophilization : Stabilize the compound for long-term storage .
- Pro-drug approaches : Modify the carbamate group to enhance in vivo stability .
Q. How to evaluate the compound’s potential in drug discovery pipelines?
- In vitro assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays .
- ADME-Tox profiling : Assess metabolic stability (hepatocyte incubation) and cytotoxicity (MTT assay) .
- In vivo pharmacokinetics : Measure bioavailability and half-life in rodent models .
Q. How to address low enantiomeric excess (ee) in asymmetric synthesis?
- Chiral catalysts : Use Ir or Rh complexes with tailored phosphine ligands to enhance stereocontrol .
- Dynamic kinetic resolution (DKR) : Combine asymmetric catalysis with racemization to improve ee .
- HPLC method optimization : Adjust chiral stationary phases (e.g., cellulose vs. amylose) for better resolution .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
